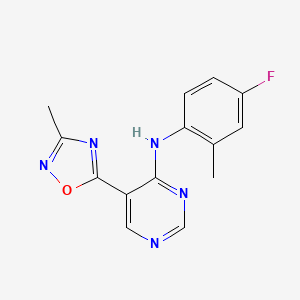
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H12FN5O and its molecular weight is 285.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H12F N5O1 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, particularly in anticancer research. The specific compound under review has shown promising results in various in vitro studies.
Anticancer Activity
A series of studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line(s) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |
| Study 2 | U937 (leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |
| Study 3 | PANC-1 (pancreatic cancer) | 1.50 | Inhibition of cell proliferation |
These studies indicate that the compound exhibits dose-dependent cytotoxicity and may induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Flow cytometry assays have shown that the compound can promote programmed cell death in sensitive cancer cell lines.
- Cell Cycle Arrest : The compound has been noted to halt the cell cycle progression at the G0-G1 phase, which is crucial for preventing cancer cell proliferation.
- Selective Inhibition : Some studies suggest that this compound may selectively inhibit certain enzymes related to tumor growth, enhancing its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that:
- Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
- Oxadiazole Ring : Variations in the oxadiazole substituents have been correlated with changes in biological potency, suggesting that specific functional groups can significantly impact activity.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Breast Cancer
In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 was determined to be 0.65 µM, indicating a potent anticancer effect.
Case Study 2: Leukemia
Another study assessed the compound's activity against U937 cells and found an IC50 value of 2.41 µM. The results suggested that the compound effectively induces apoptosis through mitochondrial pathways.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-8-5-10(15)3-4-12(8)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXUWAUHSYNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














